molecular formula C14H10ClF3N2OS B7470567 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylsulfanylacetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylsulfanylacetamide

カタログ番号 B7470567
分子量: 346.8 g/mol
InChIキー: HTBMMTRGVXCLCD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylsulfanylacetamide, commonly known as CTAP, is a chemical compound that has been extensively studied for its potential pharmacological applications. CTAP belongs to the class of small-molecule antagonists that selectively bind to the mu-opioid receptor, which is a G-protein-coupled receptor that is involved in pain modulation, reward, and addiction.

科学的研究の応用

CTAP has been extensively studied for its potential applications in pain management, addiction, and depression. CTAP has been shown to selectively bind to the mu-opioid receptor and block the effects of opioid drugs such as morphine and fentanyl. This makes CTAP a potential alternative to opioid drugs for pain management, as it does not produce the same addictive and tolerance-inducing effects. CTAP has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, making it a potential treatment for addiction. Additionally, CTAP has been shown to have antidepressant-like effects in animal models, suggesting its potential use in the treatment of depression.

作用機序

CTAP binds to the mu-opioid receptor with high affinity and acts as a competitive antagonist, blocking the effects of endogenous opioids and opioid drugs. The mu-opioid receptor is widely distributed in the brain and spinal cord and is involved in pain modulation, reward, and addiction. By blocking the mu-opioid receptor, CTAP reduces the rewarding effects of drugs of abuse and inhibits the transmission of pain signals.
Biochemical and Physiological Effects
CTAP has been shown to produce a range of biochemical and physiological effects, depending on the dose and route of administration. In animal models, CTAP has been shown to reduce pain sensitivity, inhibit locomotor activity, and reduce the rewarding effects of drugs of abuse. CTAP has also been shown to produce antidepressant-like effects, suggesting its potential use in the treatment of depression. However, more research is needed to fully understand the biochemical and physiological effects of CTAP.

実験室実験の利点と制限

CTAP has several advantages for lab experiments, including its high affinity and selectivity for the mu-opioid receptor, which allows for precise targeting of this receptor in animal models. CTAP is also relatively stable and can be administered by various routes, including intraperitoneal, subcutaneous, and intravenous injection. However, CTAP has some limitations, including its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, CTAP has a relatively short half-life, which can limit its effectiveness in some experiments.

将来の方向性

There are several future directions for research on CTAP, including its potential use in the treatment of pain, addiction, and depression. Additional studies are needed to fully understand the biochemical and physiological effects of CTAP and to optimize its pharmacological properties for clinical use. Furthermore, CTAP may have applications in other areas of research, such as neuroscience and drug discovery, which warrant further investigation. Overall, CTAP represents a promising avenue of research for the development of new pharmacological treatments for a range of disorders.

合成法

CTAP can be synthesized using a multistep process that involves the reaction of 2-bromo-4-chloropyridine with 4-chloro-3-(trifluoromethyl)aniline to form N-[4-chloro-3-(trifluoromethyl)phenyl]-2-bromo-4-pyridinylamine. This intermediate is then reacted with thioacetic acid to produce CTAP. The synthesis method has been optimized to increase the yield and purity of CTAP, which is essential for its pharmacological applications.

特性

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2OS/c15-12-2-1-9(7-11(12)14(16,17)18)20-13(21)8-22-10-3-5-19-6-4-10/h1-7H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBMMTRGVXCLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=CC=NC=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylsulfanylacetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。